2-(Piridin-4-il)propan-1-amina

Descripción general

Descripción

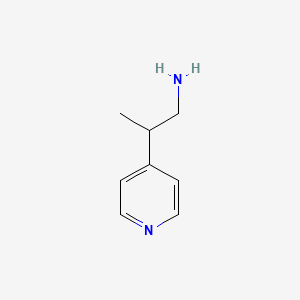

“2-(Pyridin-4-yl)propan-1-amine” is a chemical compound with the molecular formula C8H12N2 . Its molecular weight is 136.2 .

Molecular Structure Analysis

The molecular structure of “2-(Pyridin-4-yl)propan-1-amine” consists of a pyridine ring attached to a propylamine group . More detailed structural analysis would require specific studies or computational modeling .Physical and Chemical Properties Analysis

The predicted boiling point of “2-(Pyridin-4-yl)propan-1-amine” is 237.2±15.0 °C, and its predicted density is 0.998±0.06 g/cm3 . The predicted pKa is 9.10±0.10 .Aplicaciones Científicas De Investigación

Actividad Antifibrótica

Los derivados de “2-(Piridin-4-il)propan-1-amina” se han sintetizado y evaluado para sus actividades antifibróticas. Estos compuestos han mostrado promesa en la inhibición de la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular, lo que indica un potencial como nuevos fármacos antifibróticos .

Síntesis de Compuestos Heterocíclicos

El compuesto sirve como precursor en la síntesis de nuevos compuestos heterocíclicos con posibles actividades biológicas. Se utiliza particularmente en la construcción de derivados de pirimidina, que son conocidos por una amplia gama de actividades farmacológicas .

Química Medicinal

En química medicinal, “this compound” se emplea en el diseño de estructuras privilegiadas. La parte de pirimidina, en particular, se considera una estructura privilegiada debido a sus diversas actividades biológicas y farmacéuticas .

Investigación Farmacológica

Este compuesto se utiliza en la investigación farmacológica para preparar bibliotecas de compuestos para la detección frente a varios objetivos biológicos. Sus derivados pueden exhibir propiedades antimicrobianas, antivirales, antitumorales y antifibróticas .

Biología Química

“this compound” juega un papel en la biología química como un bloque de construcción para el desarrollo de moléculas que pueden modular sistemas biológicos. Se utiliza para explorar la interacción entre moléculas pequeñas y objetivos biológicos .

Químicos de Laboratorio

Como químico de laboratorio, se utiliza para investigación, análisis y educación científica. Está destinado a uso profesional en la síntesis y caracterización de compuestos químicos .

Mecanismo De Acción

Target of Action

It’s worth noting that pyrrolidine derivatives, which share a similar structure, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that n-(pyridin-2-yl)amides, a related class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 2-(Pyridin-4-yl)propan-1-amine might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

It’s known that pyrrolidine derivatives, which share a similar structure, can influence various biological activities . This suggests that 2-(Pyridin-4-yl)propan-1-amine might also affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that 2-(Pyridin-4-yl)propan-1-amine might have similar properties, impacting its bioavailability.

Result of Action

It’s known that n-(pyridin-2-yl)amides, a related class of compounds, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that 2-(Pyridin-4-yl)propan-1-amine might have similar effects.

Action Environment

It’s known that n-(pyridin-2-yl)amides, a related class of compounds, were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the action of 2-(Pyridin-4-yl)propan-1-amine might also be influenced by environmental factors.

Análisis Bioquímico

Biochemical Properties

2-(Pyridin-4-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), which are crucial in cellular signaling pathways . These interactions can influence various biochemical processes, including cell proliferation and differentiation.

Cellular Effects

The effects of 2-(Pyridin-4-yl)propan-1-amine on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in human embryonic kidney (HEK-293) cells, 2-(Pyridin-4-yl)propan-1-amine has demonstrated non-toxic properties while influencing cellular activities . This compound can modulate cell function by altering signaling pathways and gene expression patterns.

Molecular Mechanism

At the molecular level, 2-(Pyridin-4-yl)propan-1-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with VEGFR-2 and PDGF-β is a prime example of how it can modulate cellular signaling pathways . These interactions can result in the activation or inhibition of downstream signaling cascades, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridin-4-yl)propan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyridin-4-yl)propan-1-amine remains stable under normal storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-(Pyridin-4-yl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

2-(Pyridin-4-yl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with VEGFR-2 and PDGF-β can influence metabolic pathways related to cell growth and proliferation . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of 2-(Pyridin-4-yl)propan-1-amine within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, influencing its overall efficacy.

Subcellular Localization

2-(Pyridin-4-yl)propan-1-amine exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSHXDJWAVNKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine](/img/structure/B1386135.png)

![4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1386137.png)

amine](/img/structure/B1386142.png)

![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)

![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)

![N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine](/img/structure/B1386152.png)

![2-[3-(Trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1386155.png)